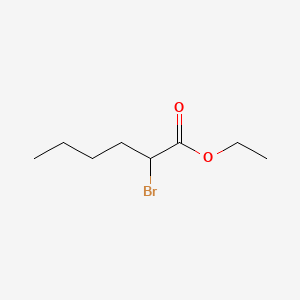

Ethyl 2-bromohexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8879. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUAQOCYMAENKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883242 | |

| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-96-3 | |

| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromohexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-BROMOHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8V12H8PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromohexanoate: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromohexanoate is an alpha-halogenated ester, a class of organic compounds recognized for their utility as versatile intermediates in chemical synthesis. The presence of a bromine atom on the carbon adjacent to the carbonyl group significantly influences its reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination and a representative chemical reaction, and a visualization of a key synthetic pathway.

Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and use in various experimental setups. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BrO₂ | [1][2] |

| Molecular Weight | 223.11 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 213-215 °C (lit.) | [4] |

| Density | 1.221 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.45 (lit.) | [4] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the presence of the bromine atom at the α-position to the ester carbonyl group. This structural feature makes the α-carbon electrophilic and susceptible to nucleophilic attack, rendering the compound highly reactive in substitution reactions.

Key Chemical Properties:

-

Reactivity in Sₙ2 Reactions: The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of functional groups at the α-position.

-

Organometallic Reactions: this compound is a suitable substrate for various organometallic reactions, such as the Barbier and Reformatsky reactions. In these reactions, an organometallic reagent is formed in situ, which then reacts with a carbonyl compound to form a new carbon-carbon bond.

-

Precursor for Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including amino acids, hydroxy esters, and other functionalized molecules.

Experimental Protocols

Determination of Physical Properties

The following are generalized protocols for determining the key physical properties of liquid organic compounds like this compound.

1. Boiling Point Determination (Capillary Method)

-

Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a liquid with a high boiling point (e.g., mineral oil).

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the heating apparatus.

-

The apparatus is heated slowly.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6][7]

-

2. Density Determination (Pycnometer Method)

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.[8][9][10][11]

-

3. Refractive Index Determination (Abbe Refractometer)

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).

-

The light source is adjusted, and the knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the scale.[12][13][14][15]

-

Chemical Synthesis: Barbier Reaction of this compound with Propionaldehyde

This protocol describes a representative Barbier reaction, a one-pot synthesis that is advantageous when dealing with ester functionalities that might react with pre-formed Grignard reagents.[16][17][18]

-

Materials: this compound, propionaldehyde, magnesium turnings, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, diethyl ether or ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed.

-

A solution of this compound (1.0 equivalent) and propionaldehyde (1.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the solution is added to the magnesium turnings to initiate the reaction. Gentle heating may be required.

-

Once the reaction has started (indicated by bubbling), the remaining solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed (monitored by TLC).

-

The reaction is cooled in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The product is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, ethyl 3-hydroxy-2-methylheptanoate, is purified by column chromatography.[19]

-

Mandatory Visualization

The following diagram illustrates the workflow for the Barbier reaction of this compound with propionaldehyde.

Caption: Workflow for the Barbier reaction of this compound.

References

- 1. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (R)- | C8H15BrO2 | CID 7000059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 6974-85-2 [m.chemicalbook.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. mt.com [mt.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. homesciencetools.com [homesciencetools.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. davjalandhar.com [davjalandhar.com]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. faculty.weber.edu [faculty.weber.edu]

- 16. Barbier reaction - Wikipedia [en.wikipedia.org]

- 17. Barbier_reaction [chemeurope.com]

- 18. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 2-bromohexanoate (CAS: 615-96-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromohexanoate, a key building block in organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety information, and common experimental protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor. It is a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 615-96-3 | |

| Molecular Formula | C₈H₁₅BrO₂ | |

| Molecular Weight | 223.11 g/mol | |

| Appearance | Clear colorless liquid | |

| Boiling Point | 213-215 °C (lit.) | |

| Density | 1.221 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.45 (lit.) | |

| Flash Point | 96 °C (204.8 °F) - closed cup | |

| Solubility | Insoluble in water. |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are essential for its identification and characterization.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.20 | Quartet | 2H | -OCH₂CH₃ |

| 4.15 | Triplet | 1H | -CH(Br)- |

| 2.00 - 1.80 | Multiplet | 2H | -CH₂-CH(Br)- |

| 1.50 - 1.20 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

| 0.90 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 169.5 | C=O |

| 62.0 | -OCH₂CH₃ |

| 48.0 | -CH(Br)- |

| 34.5 | -CH₂-CH(Br)- |

| 27.0 | -CH₂-CH₂-CH(Br)- |

| 22.0 | -CH₂-CH₃ |

| 14.0 | -OCH₂CH₃ |

| 13.8 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1250 | Strong | C-O stretch (ester) |

| 680 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 222/224 | Low | [M]⁺ (Molecular ion with Br isotopes) |

| 177/179 | Moderate | [M - OCH₂CH₃]⁺ |

| 143 | Moderate | [M - Br]⁺ |

| 69 | High | [C₅H₉]⁺ |

Safety Information

This compound is a corrosive and toxic substance. It is crucial to handle it with appropriate personal protective equipment in a well-ventilated fume hood.

| GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |

| Danger | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction and Esterification

This protocol describes a typical procedure for the synthesis of this compound starting from hexanoic acid.

Methodology:

-

Bromination: In a flask equipped with a reflux condenser and a dropping funnel, place hexanoic acid. Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃). Heat the mixture gently and add bromine dropwise. After the addition is complete, continue heating until the evolution of hydrogen bromide gas ceases.

-

Esterification: Cool the reaction mixture and slowly add absolute ethanol. A catalytic amount of concentrated sulfuric acid is then added. The mixture is refluxed for several hours to drive the esterification to completion.

-

Work-up and Purification: After cooling, the reaction mixture is poured into cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution to remove any unreacted acid, and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate. The crude product is then purified by vacuum distillation to yield pure this compound.

Use of this compound in the Synthesis of Ethyl 2-fluorohexanoate

This compound serves as a precursor in the synthesis of other valuable organic molecules. The following workflow illustrates its use in the preparation of Ethyl 2-fluorohexanoate.

Molecular structure and IUPAC name of Ethyl 2-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, and reactive profile of Ethyl 2-bromohexanoate, a key intermediate in various organic syntheses.

Molecular Structure and IUPAC Nomenclature

This compound is a chiral alpha-bromo ester. The presence of a stereocenter at the second carbon position gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

-

IUPAC Name: this compound[1]

-

(R)-Enantiomer IUPAC Name: ethyl (2R)-2-bromohexanoate[2]

-

(S)-Enantiomer IUPAC Name: ethyl (2S)-2-bromohexanoate[3]

-

SMILES: CCCCC(Br)C(=O)OCC

The molecular structure consists of a hexanoyl backbone with a bromine atom substituted at the alpha-carbon (position 2). An ethyl group is attached to the carboxylate moiety.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 223.11 g/mol | [1][2] |

| Density | 1.221 g/mL at 25 °C | |

| Boiling Point | 213-215 °C | |

| Refractive Index | n20/D 1.45 | |

| Flash Point | 96 °C (closed cup) |

Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral features are available in public databases, including ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) data.[1][4]

Experimental Protocol: Synthesis of Ethyl 2-fluorohexanoate

This section details a representative experimental protocol involving this compound as a starting material for the synthesis of Ethyl 2-fluorohexanoate.[5]

Materials:

-

This compound

-

Acetamide

-

Potassium fluoride

-

Tetra-n-butylammonium fluoride

-

Argon atmosphere

-

Saturated sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Anhydrous potassium carbonate

Procedure:

-

A 1-L flask equipped with a mechanical stirrer, thermometer, condenser, and gas adapter is charged with 38.5 g of acetamide and 80 g (0.36 mol) of this compound under an argon atmosphere.

-

The mixture is heated to 80°C until a solution is formed.

-

38.6 g (0.65 mol) of potassium fluoride is added, followed by 2.7 mL of tetra-n-butylammonium fluoride.

-

The resulting mixture is heated to 140°C with rapid stirring for 4-5 hours.

-

After cooling to 90°C, the reaction mixture is poured into 600 mL of ice.

-

The reaction is quenched by adding 200 mL of saturated sodium thiosulfate solution.

-

The organic and aqueous phases are separated. The organic phase is washed successively with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and then with 200 mL of brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to an oil at 40°C / 7 mm.

-

Vacuum distillation at 36–37°C / 0.8-0.9 mm affords pure ethyl 2-fluorohexanoate.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 2-fluorohexanoate from this compound.

Caption: Workflow for the synthesis of Ethyl 2-fluorohexanoate.

References

- 1. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (R)- | C8H15BrO2 | CID 7000059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (S)- | C8H15BrO2 | CID 6993581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(615-96-3) 1H NMR [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 2-bromohexanoate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromohexanoate, also known by its synonym Ethyl 2-bromocapronate, is a halogenated fatty acid ester with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a versatile building block stems from the presence of a reactive bromine atom at the alpha-position to the carbonyl group, enabling a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its notable role as a precursor in the synthesis of the cholesterol-lowering drug, bempedoic acid. The guide also features a detailed analysis of its spectral data and a visualization of the relevant biochemical pathway.

Chemical Identity and Properties

This compound is a chiral compound that can exist as either the (R)- or (S)-enantiomer, or as a racemic mixture. Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Ethyl 2-bromocapronate, 2-Bromohexanoic acid ethyl ester, Ethyl alpha-bromocaproate[1] |

| CAS Number | 615-96-3 (racemic)[1] |

| Molecular Formula | C8H15BrO2[1] |

| Molecular Weight | 223.11 g/mol [1] |

| SMILES | CCCCC(C(=O)OCC)Br[1] |

| InChI | InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 213-215 °C (lit.) |

| Density | 1.221 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.45 (lit.) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. |

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 3: Summary of Spectral Data

| Technique | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the ethyl ester and hexanoyl chain protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the alkyl chains. |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. |

| Infrared (IR) Spectroscopy | Strong absorption band around 1735 cm⁻¹ (C=O stretching of the ester). |

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction and Esterification

The synthesis of this compound is typically achieved in a two-step process: the α-bromination of hexanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromohexanoic acid, followed by Fischer esterification with ethanol.

Step 1: Synthesis of 2-Bromohexanoic Acid

This procedure details the α-bromination of hexanoic acid.

-

Materials and Reagents:

-

Hexanoic acid

-

Thionyl chloride (SOCl₂)

-

N-bromosuccinimide (NBS)

-

48% Hydrobromic acid (HBr)

-

Carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine hexanoic acid and thionyl chloride.

-

Heat the mixture at reflux for a specified time to form hexanoyl chloride.

-

After cooling, add N-bromosuccinimide, carbon tetrachloride, and a catalytic amount of 48% hydrogen bromide.[2]

-

Heat the reaction mixture until the color changes to light yellow.[2]

-

Remove the solvent and excess thionyl chloride under reduced pressure.[2]

-

The resulting 2-bromohexanoyl chloride is then hydrolyzed by carefully adding it to a saturated solution of sodium hydrogen carbonate.[2]

-

Acidify the mixture with concentrated hydrochloric acid.[2]

-

Extract the aqueous layer with chloroform.[2]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 2-bromohexanoic acid.[2]

-

Step 2: Esterification of 2-Bromohexanoic Acid

This procedure describes the conversion of 2-bromohexanoic acid to its ethyl ester.

-

Materials and Reagents:

-

2-Bromohexanoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate solution (1%)

-

Anhydrous sodium sulfate

-

Benzene (or a suitable alternative for azeotropic removal of water)

-

-

Procedure:

-

In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-bromohexanoic acid in an excess of absolute ethanol and benzene.

-

Add a catalytic amount of concentrated sulfuric acid.[3]

-

Heat the mixture to reflux, azeotropically removing the water formed during the reaction.[3]

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the reaction is complete, cool the mixture and wash it with water, followed by a 1% sodium bicarbonate solution, and finally with water again.[3]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation and purify the resulting this compound by vacuum distillation. The expected yield is in the range of 65-70%.[3]

-

Application in Drug Development: Synthesis of Bempedoic Acid

A derivative of this compound, namely ethyl 7-bromo-2,2-dimethylheptanoate, is a key intermediate in the synthesis of bempedoic acid, a novel therapeutic agent for the treatment of hypercholesterolemia.[4][5]

Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate

-

Materials and Reagents:

-

1,5-Dibromopentane

-

Ethyl isobutyrate

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Under an argon atmosphere, a solution of 1,5-dibromopentane and ethyl isobutyrate in anhydrous THF is cooled to -78°C.[5]

-

A solution of LDA in THF is added dropwise, maintaining the low temperature.[5]

-

The reaction mixture is stirred overnight, allowing it to warm to room temperature gradually.[5]

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.[5]

-

The organic layer is separated, concentrated, and the residue is extracted with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by vacuum distillation to yield ethyl 7-bromo-2,2-dimethylheptanoate as a colorless oil with a yield of approximately 44%.[5]

-

Conversion to Bempedoic Acid

Ethyl 7-bromo-2,2-dimethylheptanoate undergoes a dimerization reaction followed by hydrolysis to form bempedoic acid.[3]

-

Dimerization: The bromoester is dimerized using tosylmethyl isocyanide in the presence of sodium hydride and a phase-transfer catalyst.[3]

-

Hydrolysis: The resulting diester is then hydrolyzed to the dicarboxylic acid, bempedoic acid.[3]

Mechanism of Action of Bempedoic Acid

Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA.[6][7] This active form inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][7][8] The inhibition of ACLY leads to a decrease in cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the blood.[8][9] Additionally, bempedoic acid activates AMP-activated protein kinase (AMPK), which contributes to its lipid-lowering and anti-inflammatory effects.[6][7]

Conclusion

This compound and its synonyms are valuable reagents in organic synthesis, with a prominent role in the development of pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and a key application in the production of bempedoic acid. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The versatility of this compound suggests its potential for use in the synthesis of other complex molecules and active pharmaceutical ingredients.

References

- 1. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physicochemical Properties and Synthetic Applications of Ethyl 2-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of Ethyl 2-bromohexanoate, specifically its boiling point and density. It includes detailed, standardized experimental protocols for the determination of these properties. Furthermore, this guide outlines a representative synthetic application of this compound in the preparation of 2-mercaptohexanoic acid derivatives, a class of compounds with potential relevance in drug development.

Physicochemical Data of this compound

The boiling point and density of a compound are fundamental physical constants crucial for its identification, purification, and handling in a laboratory setting. The accepted values for this compound are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 213-215 °C | (lit.)[1][2][3][4][5] |

| Density | 1.221 g/mL | at 25 °C (lit.)[1][2][3][4] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is then immersed in a heating bath.

-

The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6][7]

Determination of Density (Digital Density Meter)

The use of a digital density meter, often based on the oscillating U-tube principle, is a precise and efficient method for determining the density of liquids. This method is standardized by ASTM D4052.

Apparatus:

-

Digital Density Meter (compliant with ASTM D4052)

-

Syringe or autosampler for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

Calibration: The instrument is calibrated according to the manufacturer's instructions, typically using dry air and a standard of known density (e.g., deionized water).

-

Sample Preparation: The sample of this compound should be free of air bubbles and brought to the desired measurement temperature (e.g., 25 °C).

-

Measurement: The sample is introduced into the oscillating U-tube of the density meter.[1] The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample compared to its frequency when empty or filled with a reference substance. This frequency change is directly related to the density of the sample.

-

Data Recording: The density value is displayed by the instrument, typically in g/cm³ or kg/m ³.

Synthetic Application: Preparation of 2-Mercaptohexanoic Acid Derivatives

This compound serves as a valuable starting material in organic synthesis. One notable application is its use in the preparation of 2-mercaptohexanoic acid derivatives. This transformation can be achieved via a two-step process involving the formation of an S-alkyl isothiouronium salt followed by hydrolysis.

Synthetic Workflow

The logical flow of this synthetic route is depicted in the following diagram:

Caption: Synthetic pathway from this compound to Ethyl 2-mercaptohexanoate.

Representative Experimental Protocol: Synthesis of a Thiol from an Alkyl Bromide

The following is a generalized, representative protocol for the synthesis of a thiol from an alkyl bromide using thiourea, which can be adapted for this compound.

Step 1: Formation of the S-Alkyl Isothiouronium Salt

-

In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl bromide (1.0 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux and maintain for a period of 2-3 hours.

-

Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude S-alkyl isothiouronium salt.[2]

Step 2: Hydrolysis of the S-Alkyl Isothiouronium Salt

-

Dissolve the crude isothiouronium salt in an aqueous solution of a base, such as 10% sodium hydroxide.

-

Reflux the mixture for 2-3 hours to effect hydrolysis.

-

After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid).

-

The desired thiol product can then be extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed to yield the crude thiol.

-

Further purification can be achieved by distillation.[2]

References

An In-depth Technical Guide to the Solubility of Ethyl 2-bromohexanoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-bromohexanoate in a range of common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility predictions based on established chemical principles and provides detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound with the chemical formula C8H15BrO2.[1][2] It is a derivative of hexanoic acid and is utilized in various organic synthesis applications.[3] Understanding its solubility is crucial for its effective use in reactions, purification processes, and formulation development.

Predicted Solubility in Common Laboratory Solvents

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a solvent. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound contains a polar ester group and a nonpolar alkyl chain, giving it a degree of both polar and nonpolar character. However, the influence of the six-carbon chain and the bromine atom suggests it is a relatively nonpolar molecule.

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents, categorized by their polarity.

| Solvent | Formula | Polarity | Predicted Solubility of this compound | Rationale |

| Polar Protic Solvents | ||||

| Water | H₂O | High | Insoluble | The large nonpolar alkyl chain of this compound is expected to make it immiscible with the highly polar water. One source explicitly states the water solubility is not available, which often implies poor solubility for such compounds. A similar, smaller compound, ethyl bromoacetate, is also reported as insoluble in water.[4][5] |

| Methanol | CH₃OH | High | Sparingly Soluble to Soluble | Methanol is a polar protic solvent but has a shorter alkyl chain than ethanol, making it more polar. It may show some solubility due to the polar ester group. |

| Ethanol | C₂H₅OH | High | Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding and has a nonpolar ethyl group, allowing it to dissolve a wider range of compounds. |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds.[6][7] |

| Acetone | C₃H₆O | Medium | Soluble | Acetone is a polar aprotic solvent with a significant dipole moment, making it a good solvent for many organic compounds. |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble | As an ester itself, ethyl acetate has a similar polarity to this compound, making it a very suitable solvent. |

| Nonpolar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Low | Soluble | Dichloromethane is a versatile solvent with a moderate polarity that can dissolve a wide array of organic compounds. |

| Chloroform | CHCl₃ | Low | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic molecules.[8] |

| Hexane | C₆H₁₄ | Low | Soluble | Hexane is a nonpolar solvent and is expected to readily dissolve the relatively nonpolar this compound. |

Experimental Protocols for Solubility Determination

The following are general experimental protocols to qualitatively and quantitatively determine the solubility of a compound like this compound.

3.1. Qualitative Solubility Test

This method is used to quickly determine if a compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

-

This compound

-

A set of common laboratory solvents (as listed in the table above)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer or stirring rod

-

Graduated pipettes or micropipettes

Procedure:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds, or stir thoroughly with a stirring rod.

-

Allow the mixture to stand for at least one minute and observe.

-

Observation:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The solution is cloudy, or some of the solute remains undissolved.

-

Insoluble: Two distinct layers are visible, or the solute does not appear to dissolve at all.

-

-

Repeat the procedure for each solvent.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility (e.g., in g/100 mL or mg/mL).

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial (e.g., add 1 mL of solute to 5 mL of solvent).

-

Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand, and then centrifuge it to sediment the undissolved solute.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the filtered supernatant into the pre-weighed evaporating dish and record the exact volume.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it again.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the qualitative solubility of a compound.

Caption: General workflow for qualitative solubility determination.

Conclusion

References

- 1. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bangchemicals.com [bangchemicals.com]

- 3. 2-溴己酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. crystlechemipharma.com [crystlechemipharma.com]

- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Identification of active compounds in ethyl acetate, chloroform, and N-hexane extracts from peels of Citrus aurantifolia from Maribaya, West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomer Properties of (R)- and (S)-Ethyl 2-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-Ethyl 2-bromohexanoate are chiral molecules that serve as crucial building blocks in the asymmetric synthesis of a variety of pharmaceutical compounds. Their stereochemistry plays a pivotal role in determining the biological activity and pharmacological profile of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of the (R)- and (S)-enantiomers of ethyl 2-bromohexanoate, tailored for professionals in research and drug development.

The differential biological activities of enantiomers are a cornerstone of modern pharmacology. For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to adverse effects. Consequently, the use of enantiomerically pure starting materials and intermediates is of paramount importance in the synthesis of single-enantiomer drugs.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | (R)-Ethyl 2-bromohexanoate (Computed) | (S)-Ethyl 2-bromohexanoate (Computed) | Racemic this compound (Experimental) |

| Molecular Formula | C₈H₁₅BrO₂[1][2][3] | C₈H₁₅BrO₂[4] | C₈H₁₅BrO₂[5] |

| Molecular Weight | 223.11 g/mol [1][2][3] | 223.11 g/mol [4] | 223.11 g/mol [5] |

| Appearance | - | - | Liquid |

| Boiling Point | - | - | 213-215 °C |

| Density | - | - | 1.221 g/mL at 25 °C |

| Refractive Index | - | - | n20/D 1.45 |

| Specific Rotation ([α]D) | Not available | Not available | 0° (by definition) |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure (R)- and (S)-ethyl 2-bromohexanoate is a key step in their utilization as chiral building blocks. Several strategies can be employed, including asymmetric synthesis and the resolution of a racemic mixture.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the two enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound (General Procedure)

This protocol is a generalized procedure based on common methodologies for lipase-catalyzed resolutions and should be optimized for specific laboratory conditions.

-

Enzyme Selection and Preparation: A suitable lipase (e.g., from Candida antarctica, Pseudomonas cepacia) is chosen. The enzyme may be used in its free form or immobilized on a solid support to improve stability and reusability.

-

Reaction Setup: Racemic this compound is dissolved in an appropriate organic solvent (e.g., toluene, hexane). A stoichiometric amount of an acyl acceptor (for transesterification) or water (for hydrolysis) is added.

-

Enzymatic Reaction: The lipase is added to the reaction mixture, which is then incubated at a controlled temperature with agitation. The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.

-

Work-up and Separation: Once the desired conversion (typically around 50% for optimal resolution) is reached, the enzyme is filtered off. The reaction mixture is then worked up to separate the unreacted this compound enantiomer from the product of the enzymatic reaction. This is typically achieved by extraction and column chromatography.

-

Purification: The separated enantiomers are further purified by distillation or chromatography.

Lipase-catalyzed kinetic resolution of racemic this compound.

Analytical Methods for Enantiomeric Separation

Accurate determination of the enantiomeric purity of (R)- and (S)-ethyl 2-bromohexanoate is crucial. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers (General Method)

This is a general method and the specific column and mobile phase should be optimized.

-

Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used in normal-phase mode. The exact ratio is optimized to achieve baseline separation.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for analysis.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.

-

Analysis: The sample is injected onto the column, and the chromatogram is recorded. The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

General workflow for chiral HPLC analysis.

Application in Drug Development

(R)- and (S)-Ethyl 2-bromohexanoate are valuable chiral building blocks in the synthesis of several important pharmaceuticals. Their stereochemistry is directly translated into the final drug molecule, dictating its therapeutic efficacy.

Synthesis of Angiotensin II Receptor Antagonists

One of the notable applications of these enantiomers is in the synthesis of angiotensin II receptor blockers (ARBs), such as Valsartan. The stereocenter in the valine-derived portion of Valsartan is crucial for its activity, and the synthesis often involves the use of an appropriate chiral starting material. While not a direct precursor in all synthetic routes, the principles of using chiral halo-esters are central to many asymmetric syntheses in this class.

Synthesis of ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are another class of drugs where stereochemistry is critical for activity. The synthesis of many ACE inhibitors involves the use of chiral amino acid derivatives or other chiral building blocks. While specific examples directly using this compound are not prominently documented in publicly available literature, the use of alpha-haloesters in the stereoselective synthesis of key intermediates is a common strategy.

Application of enantiomers in pharmaceutical synthesis.

Biological and Toxicological Considerations

While direct studies on the stereoselective biological activity and toxicity of (R)- and (S)-ethyl 2-bromohexanoate are limited, the broader class of α-haloesters is known to exhibit biological effects. These compounds are electrophilic and can react with biological nucleophiles such as amino and sulfhydryl groups in proteins and peptides. This reactivity is the basis for both their utility in synthesis and their potential toxicity.

The stereochemistry of such interactions can be significant. It is plausible that the (R)- and (S)-enantiomers of this compound could exhibit different rates of reaction with chiral biological macromolecules, leading to stereoselective toxicity or metabolism. Further research in this area is warranted to fully characterize the safety profiles of these important synthetic intermediates.

Conclusion

(R)- and (S)-Ethyl 2-bromohexanoate are indispensable chiral building blocks in modern pharmaceutical synthesis. A thorough understanding of their stereoisomeric properties, including methods for their enantioselective synthesis and analysis, is essential for researchers and drug development professionals. This guide has provided an overview of the key technical aspects related to these compounds, highlighting the importance of chirality in the development of safe and effective medicines. The continued development of efficient and scalable methods for the preparation and analysis of these and other chiral intermediates will remain a critical area of focus in the pharmaceutical industry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound, (R)- | C8H15BrO2 | CID 7000059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (S)- | C8H15BrO2 | CID 6993581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fundamental reactivity of alpha-bromo esters

An In-Depth Technical Guide to the Fundamental Reactivity of α-Bromo Esters

For: Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromo esters are a pivotal class of organic compounds, serving as versatile intermediates in a myriad of chemical transformations. Their unique structural motif, featuring an ester functionality and a bromine atom on the adjacent carbon, imparts a rich and diverse reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of α-bromo esters, including their participation in nucleophilic substitutions, elimination reactions, enolate formations, and radical processes. Key transformations such as the Reformatsky reaction, Gabriel synthesis, Blaise reaction, and their role as initiators in Atom Transfer Radical Polymerization (ATRP) are discussed in detail. This document aims to serve as a technical resource, offering structured data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and application of α-bromo ester chemistry in research and development.

Introduction: Structural Features and Intrinsic Reactivity

α-Bromo esters are characterized by the presence of a bromine atom on the carbon alpha (α) to a carbonyl group of an ester. This arrangement creates two primary sites of electrophilicity: the carbonyl carbon and the α-carbon. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack (SN2 reaction).[1][2] Furthermore, the electron-withdrawing nature of both the ester and the bromine atom increases the acidity of the α-proton, facilitating enolate formation under appropriate basic conditions. This dual reactivity allows α-bromo esters to serve as precursors to a wide array of functional groups and carbon skeletons.

The fundamental reactivity pathways of α-bromo esters are summarized below. These pathways, including substitution, elimination, enolate formation, and radical initiation, form the core of their synthetic utility.

Spectroscopic Properties

The structural features of α-bromo esters are readily identifiable through standard spectroscopic techniques. The data for a representative compound, ethyl bromoacetate, is summarized below.

| Table 1: Spectroscopic Data for Ethyl Bromoacetate | |

| Technique | Characteristic Features |

| 1H NMR (CDCl3, 300 MHz) | δ 4.24 (q, 2H, -OCH2CH3), δ 3.84 (s, 2H, Br-CH2-), δ 1.31 (t, 3H, -OCH2CH3)[3] |

| 13C NMR (CDCl3) | δ 167.1 (C=O), δ 62.5 (-OCH2-), δ 25.8 (Br-CH2-), δ 14.0 (-CH3) |

| IR (neat) | ~1750 cm-1 (C=O stretch, strong)[4] |

| MS (EI) | m/z 166/168 (M+, bromine isotopes), 121/123, 93, 88 |

Reactions at the α-Carbon

Nucleophilic Substitution (SN2) Reactions

The primary mode of reactivity for α-bromo esters is the SN2 reaction, where the bromine atom is displaced by a wide range of nucleophiles. The proximity of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making these compounds significantly more reactive towards SN2 displacement than their corresponding alkyl bromides.[2]

A classic application of this reactivity is the Gabriel Synthesis for the preparation of α-amino acids from α-bromo esters. This method avoids the over-alkylation often encountered when using ammonia as a nucleophile.[5][6] The reaction involves the alkylation of potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.[7][8]

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend potassium phthalimide (1.85 g, 10 mmol) in 50 mL of anhydrous dimethylformamide (DMF).[9]

-

Add ethyl bromoacetate (1.67 g, 10 mmol) to the suspension.

-

Heat the mixture to 100 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Collect the resulting precipitate (N-phthaloylglycine ethyl ester) by vacuum filtration, wash with cold water, and dry.

-

Hydrazinolysis (Ing-Manske Procedure): Suspend the dried intermediate in 50 mL of ethanol in a round-bottom flask.[7]

-

Add hydrazine hydrate (0.5 mL, ~10 mmol) and heat the mixture to reflux for 1-2 hours. A thick precipitate of phthalhydrazide will form.[10]

-

Cool the mixture and acidify with dilute HCl to pH ~1 to precipitate any remaining phthalhydrazide.

-

Filter the mixture to remove the solid phthalhydrazide.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl glycinate hydrochloride salt. The free amine can be obtained by neutralization with a base followed by extraction.

Elimination Reactions

When treated with a non-nucleophilic or sterically hindered base, α-bromo esters undergo an E2 elimination reaction to yield α,β-unsaturated esters.[11] Pyridine is a commonly used base for this transformation, as it is typically not nucleophilic enough to cause significant substitution.[12] This reaction is a valuable method for introducing carbon-carbon double bonds in conjugation with an ester group.

-

In a round-bottom flask, dissolve ethyl α-bromopropionate (1.81 g, 10 mmol) in 20 mL of pyridine.

-

Heat the solution to reflux (approx. 115 °C) for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture and dilute with 50 mL of diethyl ether.

-

Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove pyridine, saturated NaHCO3 solution (25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield ethyl acrylate. Further purification can be achieved by distillation.

| Table 2: Representative Elimination and Substitution Reactions | ||||

| Substrate | Reagent(s) | Reaction Type | Product | Typical Yield |

| Ethyl 2-bromopropionate | Pyridine, heat | E2 Elimination | Ethyl crotonate | Good to excellent |

| Ethyl bromoacetate | Potassium Phthalimide, then N2H4 | Gabriel Synthesis (SN2) | Ethyl glycinate | High[10] |

| Ethyl 2-bromoisobutyrate | Sodium Azide (NaN3) | SN2 | Ethyl 2-azidoisobutyrate | >90% |

| Ethyl 2-bromophenylacetate | Trityl thiol, DIEA | SN2 | Ethyl 2-(tritylthio)phenylacetate | High[13] |

Reactions Involving Metal Enolates

The Reformatsky Reaction

The Reformatsky reaction is a cornerstone of α-bromo ester chemistry, involving the formation of an organozinc reagent (a zinc enolate) which then adds to an aldehyde or ketone to produce a β-hydroxy ester.[14][15] A key advantage over Grignard or organolithium reagents is that the zinc enolate is generally unreactive towards the ester functionality, preventing self-condensation.[16]

The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond.[16] The resulting organozinc compound, often called a Reformatsky enolate, then coordinates to the carbonyl oxygen of the aldehyde or ketone before C-C bond formation.

-

Zinc Activation: Place zinc dust (1.3 g, 20 mmol) in a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Heat the zinc under vacuum and then cool under a nitrogen atmosphere. Add a small crystal of iodine to activate the surface.

-

Add 20 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a mixture of ethyl bromoacetate (1.67 g, 10 mmol) and acetone (0.58 g, 10 mmol) in 10 mL of anhydrous THF.

-

Add a small portion of the mixture to the zinc suspension and warm gently to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Add the remaining mixture dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

-

Cool the reaction to 0 °C and quench by slowly adding 20 mL of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the resulting crude β-hydroxy ester (ethyl 3-hydroxy-3-methylbutanoate) by column chromatography or distillation.

| Table 3: Selected Yields for the Catalytic Enantioselective Reformatsky Reaction | ||

| Aldehyde/Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Methoxybenzaldehyde | 95 | 96 |

| 2,4-Dimethylbenzaldehyde | 95 | 91 |

| 4-(Trifluoromethyl)benzaldehyde | 90 | 95 |

| Acetophenone | 95 | 94 |

| 2-Bromoacetophenone | 93 | 85 |

| Data from a Me₂Zn-mediated reaction with ethyl iodoacetate and a prolinol ligand.[17] |

The Blaise Reaction

The Blaise reaction is analogous to the Reformatsky reaction but uses a nitrile as the electrophile instead of an aldehyde or ketone.[18] The initial product is a metalloimine intermediate, which upon hydrolysis yields a β-ketoester.[19][20] This reaction provides a powerful route to 1,3-dicarbonyl compounds. An improved procedure developed by Kishi enhances yields by using activated zinc and THF as the solvent.[1][21]

-

Zinc Activation: Activate zinc dust (1.3 g, 20 mmol) as described in the Reformatsky protocol.

-

Add 15 mL of anhydrous THF and benzonitrile (1.03 g, 10 mmol) to the flask.

-

Add ethyl bromoacetate (2.5 g, 15 mmol, 1.5 equiv) dropwise to the stirred suspension at reflux over 30 minutes.

-

After the addition, continue refluxing for an additional hour.

-

Workup for β-Ketoester: Cool the reaction to room temperature and dilute with 15 mL of THF.[21]

-

Pour the mixture into 20 mL of 1 M HCl and stir vigorously for 30 minutes to hydrolyze the intermediate.[18]

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

-

Concentrate under reduced pressure and purify by column chromatography to yield ethyl benzoylacetate.

Radical Reactions: Atom Transfer Radical Polymerization (ATRP)

α-Bromo esters, particularly those with additional substitution at the α-position (e.g., ethyl α-bromoisobutyrate), are highly effective initiators for Atom Transfer Radical Polymerization (ATRP).[22] ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.[23]

The process involves the reversible activation of the dormant polymer chain (capped with a bromine atom) by a transition metal complex (typically copper(I)) to form a propagating radical and the oxidized metal complex (copper(II)-bromide).[23] The low, persistent concentration of radicals minimizes termination events, leading to controlled chain growth.

The efficiency of an α-bromo ester as an initiator is quantified by its activation rate constant (kact). This constant is highly dependent on the substitution at the α-carbon and the nature of the ester group.

| Table 4: Activation Rate Constants (kact) for Common α-Bromo Ester ATRP Initiators | ||

| Initiator | Structure | Relative kact Ratio |

| Primary (e.g., Methyl bromoacetate) | Br-CH2-COOR | ~1 |

| Secondary (e.g., Methyl 2-bromopropionate) | CH3-CH(Br)-COOR | ~10 |

| Tertiary (e.g., Ethyl 2-bromoisobutyrate) | (CH3)2-C(Br)-COOR | ~80 |

| Benzylic (e.g., Ethyl α-bromophenylacetate) | Ph-CH(Br)-COOR | ~140,000 (with α-Ph and α-C(O)OEt) |

| Data represents relative activation rates with a Cu(I) catalyst system.[22][24] |

Conclusion

α-Bromo esters exhibit a rich and synthetically valuable reactivity profile governed by the interplay between the α-bromo substituent and the ester functionality. They readily participate in nucleophilic substitution and base-induced elimination reactions at the α-carbon. Furthermore, they serve as exceptional precursors for the generation of metal enolates in classic C-C bond-forming reactions like the Reformatsky and Blaise reactions. Their role as highly efficient initiators in Atom Transfer Radical Polymerization has cemented their importance in modern polymer chemistry. A thorough understanding of these fundamental reactivity modes, supported by quantitative data and robust protocols, is essential for leveraging the full synthetic potential of this important class of chemical intermediates.

References

- 1. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 3. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. byjus.com [byjus.com]

- 15. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 16. recnotes.com [recnotes.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Blaise reaction - Wikipedia [en.wikipedia.org]

- 19. Blaise_reaction [chemeurope.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Blaise Reaction [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 24. pubs.acs.org [pubs.acs.org]

The Genesis of a Key Synthetic Building Block: The Initial Synthesis and Discovery of Ethyl 2-bromohexanoate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromohexanoate, a versatile reagent in organic synthesis, has played a significant role as a key intermediate in the construction of more complex molecular architectures. Its utility lies in the presence of two reactive centers: an ester functionality and an alpha-bromo substituent, which allows for a variety of chemical transformations. This technical guide delves into the historical context of the discovery of the foundational reactions that enable its synthesis and provides a detailed account of the experimental procedures that would have been employed for its initial preparation. While a singular, dated discovery of this compound is not prominently documented, its synthesis is a direct application of two cornerstone reactions in organic chemistry: the Hell-Volhard-Zelinsky reaction and the Fischer-Speier esterification.

The Foundational Discoveries: Paving the Way for α-Bromo Esters

The journey to the synthesis of this compound begins with the independent work of three chemists in the late 19th century: Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky. Their collective efforts led to the development of a robust method for the α-halogenation of carboxylic acids, a reaction now famously known as the Hell-Volhard-Zelinsky (HVZ) reaction. This discovery was a pivotal moment in synthetic organic chemistry, providing a reliable route to a class of compounds that would become invaluable in the synthesis of amino acids and other complex molecules.

The subsequent development of the Fischer-Speier esterification in 1895 by Emil Fischer and Arthur Speier provided an efficient method for converting carboxylic acids into their corresponding esters.[1] This reaction, catalyzed by a strong acid, offered a straightforward pathway to introduce the ethyl ester functionality, completing the synthetic route to this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference. This data is crucial for the identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₈H₁₅BrO₂ |

| Molecular Weight | 223.11 g/mol |

| Boiling Point | 213-215 °C (lit.) |

| Density | 1.221 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.45 (lit.) |

| ¹H NMR (CDCl₃) | δ 4.23 (q, 2H), 4.17 (t, 1H), 2.05-1.85 (m, 2H), 1.55-1.20 (m, 7H), 0.92 (t, 3H) |

| Infrared (IR) Spectrum | ν C=O (ester) ~1735 cm⁻¹ |

Experimental Protocols for the Initial Synthesis

The initial synthesis of this compound would have been a two-step process, beginning with the α-bromination of hexanoic acid via the Hell-Volhard-Zelinsky reaction, followed by the Fischer-Speier esterification of the resulting 2-bromohexanoic acid.

Step 1: Synthesis of 2-Bromohexanoic Acid via the Hell-Volhard-Zelinsky Reaction

This protocol is based on the established methodology of the HVZ reaction.

Materials:

-

Hexanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of hexanoic acid and a catalytic amount of red phosphorus is placed.

-

The mixture is gently heated.

-

Bromine is added dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

-

The reaction mixture is then cooled to room temperature.

-

Water is slowly added to the reaction mixture to hydrolyze the intermediate acyl bromide.

-

The resulting 2-bromohexanoic acid is then isolated and purified, typically by distillation under reduced pressure.

Step 2: Synthesis of this compound via Fischer-Speier Esterification

This protocol outlines the esterification of the previously synthesized 2-bromohexanoic acid.

Materials:

-

2-Bromohexanoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, 2-bromohexanoic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by the removal of water, if a Dean-Stark apparatus is used.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess ethanol is removed by distillation.

-

The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a dilute solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

The organic layer is then washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.

Visualizing the Synthetic Pathway and Logic

The synthesis of this compound is a logical sequence of two well-established named reactions. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical transformations.

Logical Relationships in the Context of Synthetic Chemistry

The development and application of this compound is a prime example of the logical progression of synthetic organic chemistry. The discovery of a general and reliable reaction (the HVZ reaction) for the synthesis of a class of compounds (α-bromo acids) directly enabled the preparation of a wide range of derivatives, including their esters. The logical relationship can be visualized as a branching pathway where a foundational discovery opens up avenues for the creation of new and useful molecules. Early applications of α-bromo esters were primarily as alkylating agents in various condensation reactions, such as the Reformatsky and Blaise reactions, further highlighting their importance as versatile synthetic intermediates.[2]

Conclusion

The initial synthesis of this compound was not a singular event of discovery but rather a logical extension of the groundbreaking work of Hell, Volhard, Zelinsky, Fischer, and Speier. The development of the Hell-Volhard-Zelinsky reaction provided the essential tool for the α-bromination of carboxylic acids, and the Fischer-Speier esterification offered a direct route to the corresponding esters. Together, these two reactions form a powerful and reliable synthetic sequence that has provided chemists with a valuable building block for over a century. This guide has provided a comprehensive overview of the historical context, experimental procedures, and the logical framework surrounding the initial synthesis of this compound, offering valuable insights for researchers and professionals in the field of chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to Ethyl 2-bromohexanoate: Properties, Analysis, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the physicochemical properties of Ethyl 2-bromohexanoate, detailed experimental protocols for their determination, and a recommended quality control workflow for its synthesis and purification. This document is intended to serve as a valuable resource for professionals in research, development, and quality assurance within the pharmaceutical and chemical industries.

Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in further synthetic processes and drug development. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molar Mass | 223.11 g/mol | [1][2][3][4] |